Cyclopentyl(4-hydroxypiperidin-1-yl)methanone
Overview
Description
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone is a chemical compound with the molecular formula C₁₂H₂₄O₂N₂. It is a derivative of piperidine, featuring a cyclopentyl group attached to the nitrogen atom of the piperidine ring and a ketone functional group. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl(4-hydroxypiperidin-1-yl)methanone can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentylamine with 4-hydroxypiperidine in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the desired ketone. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl(4-hydroxypiperidin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, using reagents like alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of Cyclopentyl(4-hydroxypiperidin-1-yl)methanol.
Substitution: Substitution reactions can produce various alkylated derivatives of the piperidine ring.
Scientific Research Applications
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone has several scientific research applications across different fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological systems, particularly in the context of receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentyl(4-hydroxypiperidin-1-yl)methanone exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Cyclopentyl(4-hydroxypiperidin-1-yl)methanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents and functional groups.
Cyclopentyl derivatives: These compounds contain the cyclopentyl group but may have different heterocyclic rings or functional groups.
The uniqueness of this compound lies in its specific combination of the cyclopentyl group and the hydroxypiperidine moiety, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
cyclopentyl-(4-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-10-5-7-12(8-6-10)11(14)9-3-1-2-4-9/h9-10,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMCCQDISUUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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